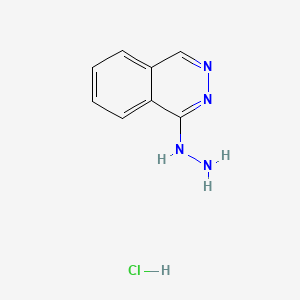

Hydralazine Hydrochloride

Description

This compound is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for hypertension and has 4 investigational indications.

See also: Hydralazine (has active moiety); Dihydralazine (related); this compound; reserpine (component of) ... View More ...

Properties

IUPAC Name |

phthalazin-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-54-4 (Parent) | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044645 | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, White, crystalline powder | |

CAS No. |

304-20-1 | |

| Record name | Hydralazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 273 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Guide to the Laboratory Synthesis and Purification of Hydralazine Hydrochloride

This technical guide provides a comprehensive overview of a common and effective method for the synthesis and purification of hydralazine (B1673433) hydrochloride for laboratory applications. The procedures outlined are intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflow.

Overview of the Synthetic Pathway

The synthesis of hydralazine hydrochloride is typically achieved through a three-step process starting from 1(2H)-phthalazinone. The core of the synthesis involves the conversion of the phthalazinone to a chlorinated intermediate, followed by a reaction with hydrazine (B178648) to form the hydralazine free base. The final step is the conversion of the free base to its stable hydrochloride salt, which is then purified by recrystallization.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chlorophthalazine

The initial step involves the chlorination of 1(2H)-phthalazinone using phosphorus oxychloride.

Protocol:

-

In a 3-necked flask equipped with a condenser and temperature probe, charge one mole equivalent of 1(2H)-phthalazinone and 3.8 to 7.7 mole equivalents of phosphorus oxychloride (POCl₃).[1]

-

Stir the resulting slurry and heat the mixture to a temperature of 70–80°C.[1]

-

Maintain this temperature for approximately 30 minutes, then remove the heat source and allow the mixture to cool to room temperature.[1]

-

To isolate the product, the reaction mixture is carefully and slowly poured over a large volume of ice (e.g., 500 g of ice for a 10 g scale reaction).[1]

-

The precipitated solid, 1-chlorophthalazine, is collected by filtration, washed with cold water, and can be used in the next step, often without extensive drying.

Step 2: Synthesis of Hydralazine Free Base

The 1-chlorophthalazine intermediate is reacted with hydrazine hydrate to yield the hydralazine free base.

Protocol:

-

In a suitable reaction vessel, cool a solution of hydrazine hydrate (a significant molar excess) to a temperature between 0°C and 5°C.[2]

-

Add the 1-chlorophthalazine solid from the previous step in portions, ensuring the reaction temperature is maintained below 20°C.[1]

-

After the addition is complete, stir the solution and heat it to 60–70°C for approximately 1 hour.[1]

-

Filter the hot solution to remove any insoluble by-products.[1]

-

Cool the filtrate to 0–5°C to induce crystallization of the hydralazine free base.[1]

-

Isolate the light yellow solid product by filtration and wash it with cold ethanol (B145695).[1][3]

-

Dry the product to a constant mass. This free base can typically be used in the subsequent step without further purification.[3]

Step 3: Conversion to this compound

The hydralazine free base is converted to its more stable hydrochloride salt.

Protocol:

-

Suspend the hydralazine free base (1 part by weight) in 6 to 7 parts by volume of 15% aqueous hydrochloric acid.[1][3]

-

Heat the mixture to 70–80°C until the solid dissolves completely.[1][3]

-

Filter the hot solution to remove any remaining traces of insoluble materials.[1]

-

To the hot filtrate, add 6 to 7 parts by volume of ethanol.[1][3]

-

Allow the solution to cool to ambient temperature, and then further cool to 3–8°C to facilitate the precipitation of this compound.[1][3]

-

Collect the off-white to pale yellow precipitate by filtration.[1]

Step 4: Purification by Recrystallization

The final purification step is crucial for obtaining a high-purity product suitable for research and pharmaceutical applications.

Protocol:

-

Dissolve the crude this compound (1 part by weight) in approximately 6 parts by volume of 1% aqueous hydrochloric acid by stirring and heating.[3] For enhanced purity, activated carbon and a chelating agent like EDTA can be added at this stage, followed by stirring for 30 minutes at 75-80°C and subsequent hot filtration.[2]

-

If necessary, filter the hot solution to remove any colored, insoluble by-products.[3]

-

Add an equal volume of ethanol (e.g., 6 parts by volume) to the hot filtrate.[3]

-

Allow the solution to cool, which will cause the purified this compound to crystallize.[3]

-

Isolate the purified product by filtration and wash the crystals with fresh, cold ethanol.[1]

-

Dry the final product under vacuum.

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification process, as compiled from various sources.

Table 1: Reaction Yields

| Synthesis Step | Product | Typical Yield (%) | Reference(s) |

| Hydrazinolysis | Hydralazine Free Base | 77 - 80% | [1][3] |

| Salt Formation | This compound (Crude) | 80 - 90% | [1][3] |

| Recrystallization | This compound (Pure) | 85 - 100% | [1] |

| Final (Improved Process) | This compound (Pure) | ~95% | [2][4] |

Table 2: Purity Specifications and Analytical Data

| Parameter | Specification | Method | Reference(s) |

| Appearance | Off-white to pale yellow crystals | Visual | [1] |

| Melting Point | 273°C (with decomposition) | Melting Point Apparatus | [1] |

| pH (2% solution) | 3.5 - 4.5 | pH Meter | [5][6] |

| Undesired By-products | < 0.5% by weight | HPLC | [1] |

| Trace Metals | < 5 ppm | N/A | [1] |

| Residual Hydrazine | Not detectable to < 0.0003% | HPLC | [1][2] |

| Solubility | Soluble in water, slightly soluble in ethanol | N/A | [5] |

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, quantifying the main compound, and detecting any impurities, including residual starting materials or by-products like hydrazine.[5][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized molecule. For this compound in DMSO, characteristic peaks are observed around 3.45(s), 8.15(t), 8.25(t), and 9.7(s) ppm.[1]

-

Infrared (IR) Spectroscopy: Used for chemical identification by comparing the spectrum of the synthesized compound with a reference standard.[5]

-

Melting Point Analysis: A sharp melting point at the known decomposition temperature is a good indicator of purity.[1]

By following these detailed protocols and analytical checks, researchers can reliably synthesize and purify this compound for a variety of laboratory applications.

References

- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 3. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]

- 4. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 5. This compound | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. sphinxsai.com [sphinxsai.com]

- 8. jddtonline.info [jddtonline.info]

Early Investigations into the Vasodilatory Mechanisms of Hydralazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a direct-acting smooth muscle relaxant, has been a component of antihypertensive therapy for decades.[1] Its ability to preferentially dilate arterioles over veins made it a significant tool in the management of hypertension and heart failure.[2][3] Initial understanding centered on its direct relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance.[2] However, the precise molecular mechanisms underpinning this vasodilation were the subject of extensive investigation in the latter half of the 20th century. This technical guide delves into the core findings of these early studies, presenting the experimental evidence, methodologies, and proposed signaling pathways that shaped our initial understanding of hydralazine's action. The early research was characterized by conflicting findings, particularly concerning the roles of potassium channels and guanylate cyclase, painting a complex picture of the drug's activity.[4][5][6][7]

Core Mechanisms of Action Explored in Early Research

Early investigations into hydralazine's vasodilatory effects primarily explored three main hypotheses: inhibition of intracellular calcium release, opening of potassium channels, and activation of guanylate cyclase.

Inhibition of Intracellular Calcium Mobilization

A significant body of early work pointed towards hydralazine's interference with calcium signaling within vascular smooth muscle cells as its primary mechanism of action.[1][2][4][8] The prevailing theory was that hydralazine inhibited the release of calcium from the sarcoplasmic reticulum (SR), the main intracellular calcium store.[3][4][8]

Experimental Evidence:

Studies on isolated arterial preparations were fundamental in elucidating this mechanism. It was observed that hydralazine was effective at inhibiting contractions induced by phenylephrine, an agent that stimulates inositol (B14025) 1,4,5-trisphosphate (IP3) production, in both intact and permeabilized blood vessels.[4][8] This suggested an intracellular site of action, as the cell membrane was rendered permeable in the latter preparation.[4] Furthermore, hydralazine was found to be more potent at inhibiting IP3-induced contractions compared to caffeine-induced contractions, which directly stimulate calcium release from the SR through a different mechanism (calcium-induced calcium release, CICR).[4][8] This pointed to a more specific action on the IP3 receptor pathway.

In some studies, hydralazine was also shown to depress the phasic contractile response to noradrenaline in calcium-free media, a response attributed to the mobilization of calcium from a membrane-bound pool.[9]

Experimental Protocol: β-Escin Permeabilized Vessel Contraction Assay

This protocol was crucial for demonstrating hydralazine's intracellular site of action.

-

Tissue Preparation: Male New Zealand rabbits (2–3 kg) were euthanized, and the thoracic aorta and pulmonary artery were excised. The vessels were cleaned of connective tissue and cut into rings. The endothelium was removed by gently rubbing the intimal surface.

-

Permeabilization: The arterial rings were permeabilized by incubation with β-escin, a saponin (B1150181) that creates pores in the cell membrane, allowing for direct access to the intracellular machinery.

-

Contraction Studies: The permeabilized rings were mounted in organ baths and contracted with agents that directly stimulate intracellular targets, such as IP3 or caffeine.

-

Hydralazine Application: The effect of hydralazine on these contractions was then measured, allowing researchers to determine its impact on intracellular calcium release mechanisms without the influence of membrane potential or ion channels.[4]

Role of Potassium Channel Opening

Another prominent hypothesis in early hydralazine research was its potential to act as a potassium channel opener.[3][5] The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces calcium influx, and causes vasodilation.[10]

Experimental Evidence:

Some studies reported that hydralazine preferentially relaxed arteries contracted with a low concentration of potassium (20 mM) compared to a high concentration (80 mM), a characteristic feature of potassium channel openers.[5] Furthermore, the vasodilatory effects of hydralazine were shown to be attenuated by blockers of high-conductance calcium-activated potassium (BKCa) channels, such as tetraethylammonium (B1195904) and iberiotoxin (B31492).[5] In conscious rats, the hypotensive response to hydralazine was significantly reduced by the infusion of iberiotoxin.[5]

However, this mechanism was contested by other studies. Research on smooth muscle cells from rabbit aorta found that hydralazine had no effect on membrane potential or the amplitudes of K+ currents over the concentration range that caused relaxation in intact vessels.[4][8] This conflicting evidence left the role of potassium channel opening in hydralazine's mechanism of action unresolved in the early literature.

Experimental Protocol: Isolated Perfused Rat Heart

This ex vivo model was used to assess the effect of hydralazine on coronary blood flow.

-

Heart Isolation: Hearts were excised from male rats and perfused via the aorta with a Krebs-Henseleit solution.

-

Measurement of Coronary Flow: Coronary flow was continuously monitored.

-

Drug Administration: Hydralazine was infused into the perfusion medium to determine its effect on coronary flow.

-

Antagonist Studies: The experiment was repeated in the presence of BKCa channel blockers like iberiotoxin to investigate the involvement of these channels in the observed vasodilation.[5]

Involvement of the Guanylate Cyclase-cGMP Pathway

A third area of investigation focused on whether hydralazine could activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[6][11][12] This is the same pathway activated by nitric oxide (NO) donors.

Experimental Evidence:

In studies using perfused human placental lobules, the soluble guanylate cyclase inhibitor LY 83583 was found to significantly antagonize the vasodilatation produced by hydralazine.[6] This suggested that hydralazine's effect was mediated through the activation of guanylate cyclase.[6] Interestingly, blocking nitric oxide synthase with Nω-nitro-L-arginine potentiated hydralazine-induced vasodilation, suggesting that hydralazine did not act by releasing NO from endothelial cells or as an NO donor itself.[6]

However, other studies in rat aortic rings concluded that hydralazine's vascular relaxation was independent of the endothelium and not related to guanylate cyclase activation.[7][13] In these experiments, the relaxant effect of hydralazine was not antagonized by the guanylate cyclase inhibitor methylene (B1212753) blue.[13] This discrepancy highlighted the tissue- and species-specific differences in hydralazine's mechanism of action.

Experimental Protocol: Perfused Human Placental Lobule

This in vitro model was used to study the vasodilator effects of hydralazine on the fetal placental circulation.

-

Placental Preparation: Single placental lobules were obtained from term pregnancies and bilaterally perfused through the maternal and fetal sides.

-

Induction of Vasoconstriction: Submaximal vasoconstriction was induced with potassium chloride (KCl).

-

Measurement of Vasodilation: Changes in fetal arterial pressure and venous outflow were recorded to assess the degree of vasodilation.

-

Drug and Inhibitor Studies: Hydralazine was added to the perfusate to measure its vasodilatory effect. The experiment was then repeated in the presence of inhibitors of nitric oxide synthase and guanylate cyclase to probe the involvement of the NO-cGMP pathway.[6]

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early investigations into hydralazine's vasodilatory effects.

| Parameter | Vessel/Model | Value | Reference |

| pD2 | Porcine Coronary Arteries | 5.38 ± 0.06 | [5] |

| Emax | Porcine Coronary Arteries | 85.9 ± 3.6% | [5] |

| IC50 | Human Fetal Placental Circulation | 1.9 mmol/L | [6] |

| Half-maximal Inhibition (ATPase & Phosphorylation) | Bovine Carotid Artery Myofibrils | 2 x 10-5 M | [14] |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum relaxant effect. IC50 is the concentration of an inhibitor where the response is reduced by half.

| Experiment | Animal Model | Hydralazine Dose | Effect | Antagonist | Effect of Antagonist | Reference |

| Coronary Flow Increase | Isolated Perfused Rat Heart | 1 µM | 28.8 ± 2.7% increase | Iberiotoxin (0.1 µM) | 82% suppression of response | [5] |

| Hypotensive Response | Conscious, Catheterized Rats | 0.6 mg kg-1 min-1 | Lowered blood pressure | Iberiotoxin (0.1 mg kg-1) | 41% reduction in hypotensive response | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in early hydralazine research.

Caption: Proposed mechanism of hydralazine inhibiting IP3-induced calcium release.

References

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Hydralazine in heart failure: a study of the mechanism of action in human blood vessels - Enlighten Theses [theses.gla.ac.uk]

- 12. [PDF] Hydralazine in heart failure: a study of the mechanism of action in human blood vessels | Semantic Scholar [semanticscholar.org]

- 13. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Hydralazine Hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydralazine (B1673433) hydrochloride, a widely used peripheral vasodilator. The information presented herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key molecular and procedural pathways.

Core Physicochemical Properties

Hydralazine hydrochloride (1-hydrazinophthalazine monohydrochloride) is a yellow crystalline solid. A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| Chemical Formula | C₈H₉ClN₄ | [1] |

| Molecular Weight | 196.64 g/mol | [1] |

| Melting Point | Decomposes at approximately 273-275°C | [1] |

| Appearance | Yellow crystals or a white to off-white crystalline powder | [1] |

| Odor | Odorless | [1] |

| pH (2% aqueous solution) | 3.5 - 4.5 | [1] |

Solubility Profile

This compound exhibits varying solubility in different solvents, a critical consideration for formulation and analytical method development.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 44.2 g/L | 25 | [1] |

| Water | 30.1 g/L | 15 | [1] |

| 95% Ethanol | 2 g/L (0.2 g/100 ml) | Not Specified | [1] |

| Ether | Very slightly soluble | Not Specified | [1] |

| Alcohol | Very slightly soluble | Not Specified | [1] |

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a common analytical technique for the quantification of this compound.

| Property | Value |

| UV Absorption Maxima (λmax) in 0.001% aqueous solution | 211, 240, 260, 304, and 315 nm |

Stability and Degradation

This compound is susceptible to degradation under various conditions, including exposure to light, alkaline pH, and certain excipients. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations and for the design of stability-indicating analytical methods.

The hydrolysis of this compound follows first-order kinetics and exhibits maximum stability in the pH range of 3 to 5, with a peak stability at approximately pH 3.5. Decomposition accelerates in alkaline conditions. Exposure to light also increases the rate of decomposition.

Common degradation products include:

-

Phthalazine

-

Phthalazinone

The formation of these degradation products often involves the reactive hydrazine (B178648) moiety. For instance, thermal degradation and hydrolysis can lead to the formation of phthalazinone and phthalazine.[2] The s-triazolo[3,4-a]phthalazine adduct can be formed through an oxidative cyclization reaction following the initial formation of a hydrazone.

Mechanism of Action and Signaling Pathways

This compound exerts its vasodilatory effects through multiple mechanisms. The primary and long-established mechanism involves the interference with calcium ion metabolism in arterial smooth muscle cells. More recent research has uncovered a novel pathway involving the hypoxia-inducible factor (HIF-1α).

Inhibition of Intracellular Calcium Release

Hydralazine directly relaxes arteriolar smooth muscle. It is thought to inhibit the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, a critical step in muscle contraction. This reduction in intracellular free calcium leads to smooth muscle relaxation and subsequent vasodilation.

HIF-1α Pathway Activation

A novel mechanism of action for hydralazine involves the activation of the Hypoxia-Inducible Factor (HIF) pathway. Hydralazine has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α. This inhibition leads to the stabilization and accumulation of HIF-1α, which then promotes the expression of downstream target genes, contributing to its overall cardiovascular effects.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

References

Hydralazine Hydrochloride: A Comprehensive Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a phthalazine (B143731) derivative, has been a long-standing therapeutic agent primarily used in the management of hypertension and heart failure. Its vasodilatory properties are well-documented, but a growing body of research reveals a more complex pharmacological profile with multiple molecular targets. This technical guide provides an in-depth exploration of the known molecular targets of hydralazine, summarizing key quantitative data, detailing experimental protocols for target identification and characterization, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted mechanisms of hydralazine and exploring its potential for therapeutic repurposing.

Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Stabilization

A significant and relatively novel area of hydralazine research is its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to hypoxia.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Hydralazine, by inhibiting PHD activity, prevents this hydroxylation, leading to the accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating their expression. These target genes are involved in various processes, including angiogenesis, erythropoiesis, and glucose metabolism.[1][2]

Quantitative Data: Hydralazine's Effect on HIF-1α Pathway

| Parameter | Value | Cell/System | Reference |

| Effective Concentration for HIF-1α Induction | 100 µM | bEnd.3 cells | [3] |

| HIF-1α Protein Level (vs. Normoxia Control) | ~5.6-fold increase | bEnd.3 cells (treated with 100 µM hydralazine) | [3] |

| HIF-1α Protein Level (vs. Normoxia Control) | ~4.8-fold increase | bEnd.3 cells (2% O2) | [3] |

Experimental Protocols

This protocol outlines the general steps for detecting HIF-1α stabilization in cell lysates following hydralazine treatment.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., bEnd.3, SH-SY5Y) to 70-80% confluency.[4]

-

Treat cells with hydralazine at the desired concentration (e.g., 100 µM) for a specified time (e.g., 2-8 hours).[3][4]

-

Include positive controls (e.g., cells exposed to hypoxia (≤2% O2) or treated with CoCl2) and a negative (normoxic, untreated) control.[4][5]

-

-

Nuclear Extract Preparation:

-

Due to the nuclear translocation of stabilized HIF-1α, using nuclear extracts is recommended for a stronger signal.[5]

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of nuclear protein per lane on a 7.5% polyacrylamide gel.[5][6]

-

Transfer proteins to a PVDF or nitrocellulose membrane.[5][6]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., NB100-134 or NB100-479 from Novus Biologicals) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the signal using an ECL reagent and an imaging system.[6]

-

Normalize HIF-1α levels to a loading control (e.g., Lamin B1 for nuclear extracts).

-

Signaling Pathway

References

- 1. Inhibition of protein kinases A and G by hydralazine but not KRN2391 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. benchchem.com [benchchem.com]

A Historical Perspective on Hydralazine Hydrochloride as an Antihypertensive: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a direct-acting smooth muscle relaxant, holds a significant place in the history of antihypertensive therapy. Its journey from a serendipitous discovery to a valuable tool in managing hypertension, particularly in specific clinical scenarios, offers a compelling case study in pharmacological development. This technical guide provides a comprehensive historical perspective on hydralazine, detailing its mechanism of action, seminal clinical findings, and the experimental methodologies that defined our understanding of this important molecule.

Discovery and Early Development

Initially investigated as a potential antimalarial agent by scientists at Ciba, the potent vasodilatory effects of hydralazine were unexpectedly discovered.[1] This led to a shift in research focus, and in 1945, a patent application was filed for hydralazine, which was subsequently granted in 1949.[2] The first scientific publications detailing its blood pressure-lowering properties appeared in 1950. By 1953, hydralazine hydrochloride received FDA approval, becoming one of the first orally available medications for the treatment of hypertension.[1] This was a major advancement at a time when therapeutic options for high blood pressure were limited and often poorly tolerated.

Mechanism of Action: A Journey of Elucidation

Hydralazine's primary antihypertensive effect stems from its ability to directly relax arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance.[2] The precise molecular mechanisms, however, have been a subject of investigation for decades.

Early Insights and Hemodynamic Effects

Early clinical experience quickly established that hydralazine's vasodilatory action was predominantly on arterioles with less effect on veins. This selective action results in a decrease in afterload, the resistance the heart pumps against. A common compensatory response to this vasodilation is reflex tachycardia, an increase in heart rate, and an increase in cardiac output.[2] These early observations also revealed common side effects such as headaches and palpitations, which led to the exploration of combination therapies, often with beta-blockers and diuretics, to mitigate these effects.[1]

The Role of Intracellular Calcium

A pivotal breakthrough in understanding hydralazine's mechanism was the discovery of its interference with intracellular calcium signaling in vascular smooth muscle cells. It is now understood that hydralazine inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, the main intracellular calcium store.[1][2] This is achieved by inhibiting the inositol (B14025) trisphosphate (IP3)-induced release of Ca2+.[2] By reducing the availability of intracellular calcium, hydralazine prevents the activation of the contractile machinery within the smooth muscle cells, leading to vasodilation.

Other Proposed Mechanisms

While the inhibition of intracellular calcium release is a primary mechanism, other pathways have been proposed to contribute to hydralazine's effects:

-

Potassium Channel Opening: Some studies suggest that hydralazine may activate high-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open, thus promoting relaxation.

-

Nitric Oxide and cGMP Pathway: There is also evidence to suggest that hydralazine may be involved in the nitric oxide (NO) signaling pathway. It has been proposed that hydralazine could stimulate the release of NO from the endothelium or potentiate its effects, leading to the activation of soluble guanylate cyclase and an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in vasodilation.

Signaling Pathway of Hydralazine in Vascular Smooth Muscle

Caption: Proposed signaling pathways of hydralazine in vascular smooth muscle cells.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from early and notable clinical studies on hydralazine.

Table 1: Dose-Response of Hydralazine in Hypertensive Patients

| Parameter | Slow Acetylators | Fast Acetylators |

| Maximum Antihypertensive Response (Emax) | 9.4 mmHg reduction in sitting diastolic BP | 9.4 mmHg reduction in sitting diastolic BP |

| Daily Dose for 50% of Emax (D50) | 0.87 mg/kg | 1.68 mg/kg |

Data from a multicenter, parallel, double-blind study.

Table 2: Hemodynamic Effects of Hydralazine in Chronic Heart Failure

| Hemodynamic Parameter | Pre-treatment (Rest) | Post-hydralazine (Rest) | Pre-treatment (Exercise) | Post-hydralazine (Exercise) |

| Mean Arterial Pressure (mmHg) | 90 ± 4 | 82 ± 3 | 102 ± 5 | 95 ± 4 |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1980 ± 180 | 990 ± 120 | 1450 ± 150 | 1160 ± 130 |

| Stroke Volume Index (ml/m²) | 25 ± 3 | 38 ± 4 | 30 ± 3 | 36 ± 4 |

| Heart Rate (beats/min) | 85 ± 5 | 90 ± 6 | 110 ± 7 | 115 ± 8 |

Data from a study in 10 patients with severe chronic left ventricular failure.

Table 3: Hemodynamic Effects of Intravenous Hydralazine in Pulmonary Hypertension

| Hemodynamic Parameter | Baseline | Post-hydralazine (0.15 mg/kg) | Post-hydralazine (0.30 mg/kg) |

| Mean Pulmonary Artery Pressure (mmHg) | 55 ± 4 | 54 ± 4 | 53 ± 5 |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1850 ± 150 | 1400 ± 120 | 1250 ± 110 |

| Pulmonary Blood Flow Index (L/min/m²) | 2.2 ± 0.2 | 2.8 ± 0.3 | 3.1 ± 0.3 |

*p < 0.05 compared to baseline. Data from a study in 26 patients with severe pulmonary hypertension.

Experimental Protocols from Foundational Research

The following sections detail the types of experimental methodologies used in early research to elucidate the mechanism of action of hydralazine. It is important to note that these methods predate many modern molecular biology techniques.

In Vitro Assessment of Vasodilator Effects

Objective: To determine the direct effect of hydralazine on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: Arterial segments (e.g., from rabbit aorta or dog carotid artery) were carefully dissected and cut into helical strips or rings.

-

Organ Bath Setup: The tissue preparations were suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

-

Tension Measurement: One end of the tissue was fixed, and the other was connected to a force-displacement transducer to continuously record isometric tension.

-

Contraction Induction: A contractile agent, such as norepinephrine (B1679862) or potassium chloride, was added to the organ bath to induce a stable contraction.

-

Hydralazine Administration: Once a stable contraction was achieved, cumulative concentrations of hydralazine were added to the bath, and the resulting relaxation (decrease in tension) was recorded.

-

Data Analysis: Dose-response curves were constructed by plotting the percentage of relaxation against the logarithm of the hydralazine concentration.

References

The Re-Emergence of an Antihypertensive: Hydralazine Hydrochloride as a DNA Methyltransferase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Initially developed as a direct-acting smooth muscle relaxant for the treatment of hypertension, hydralazine (B1673433) hydrochloride has emerged as a subject of significant interest in the field of epigenetics, specifically for its role as a DNA methyltransferase (DNMT) inhibitor.[1][2] This guide provides an in-depth technical overview of the discovery and characterization of hydralazine's DNMT-inhibiting properties. It is intended for researchers, scientists, and drug development professionals exploring epigenetic modulators for therapeutic applications. The document details the mechanistic pathways, summarizes key quantitative data from seminal studies, provides outlines of experimental protocols, and visualizes the core concepts through diagrams. The repurposing of this well-established drug, with its known safety profile, presents a compelling case for its investigation in oncology and other diseases driven by aberrant DNA methylation.[3][4]

Introduction: A Serendipitous Discovery

Hydralazine, a hydrazinophthalazine derivative, was first approved by the FDA in 1953 as an oral antihypertensive medication.[2] Its vasodilatory effects are attributed to the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release in arterial smooth muscle cells.[2] Decades later, observations of a drug-induced lupus-like syndrome in patients treated with hydralazine provided the first clues to its impact on the immune system and epigenetic regulation.[3] This led to investigations that uncovered its ability to inhibit DNA methylation, a key epigenetic modification involved in gene silencing.[5][6] This discovery has opened new avenues for hydralazine's therapeutic application, particularly in cancer, where hypermethylation of tumor suppressor genes is a common oncogenic mechanism.[1][3]

Mechanism of Action: A Dual-Pronged Approach

The inhibitory effect of hydralazine on DNA methylation is believed to occur through two primary mechanisms:

-

Direct Inhibition of DNMTs: In silico modeling studies have suggested a high-affinity interaction between hydralazine and the active site of DNMT1.[7][8] It is proposed that the nitrogen atoms of hydralazine interact with key amino acid residues, such as Lys162 and Arg240, within the enzyme's catalytic pocket, thereby blocking its methyltransferase activity.[8][9]

-

Indirect Inhibition via the ERK Pathway: Evidence also points to an indirect mechanism involving the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[10] By inhibiting ERK signaling, hydralazine can lead to a downstream reduction in the expression of DNMT1 and DNMT3a.[10][11] This is significant as the ERK pathway is often dysregulated in various diseases, including lupus and some cancers.[10]

It is important to note that some studies suggest hydralazine acts primarily by reducing the expression of DNMTs rather than through direct enzymatic inhibition.[7][11] The relative contribution of these direct and indirect mechanisms may vary depending on the cellular context and dosage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating hydralazine's effects on DNMT inhibition and gene reactivation.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DNMT Inhibition) | 2 µM | In vitro assay | [12] |

| EC50 (MAPK Inhibition) | 2.96 µM | In vitro assay | [12] |

Table 1: In Vitro Inhibitory Concentrations of Hydralazine. This table presents the half-maximal inhibitory and effective concentrations of hydralazine against DNMT and MAPK, respectively.

| Cell Line | Treatment | Effect | Reference |

| MCF-7 (Breast Cancer) | 10 µM Hydralazine (24h) | Decreased mRNA expression of DNMT1 and DNMT3a | [3] |

| MCF-7/Adr (Adriamycin-resistant Breast Cancer) | 10 µM Hydralazine (4 days) | 30% decrease in DNMT activity; reduction in 5-mC content from 5.6% to 2.7% | [13] |

| MDA-231, T24, MCF-7 | 10 µM Hydralazine (5 days) | Demethylation and re-expression of tumor suppressor genes (ER, p16, RARβ) | [3] |

| Prostate Cancer Cell Lines (DU145, PC-3, LNCaP) | 20-40 µM Hydralazine | Decreased mRNA and/or protein expression of DNMT1, DNMT3a, and DNMT3b | [14] |

| Leukemic T-cell lines (Jurkat, MOLT-4, CEM-6) | High doses (up to 600 µM) | Dose-dependent apoptosis; decreased DNMT1 protein expression after 48h | [7] |

Table 2: In Vitro Effects of Hydralazine on Cancer Cell Lines. This table highlights the impact of hydralazine on DNMT expression, activity, and downstream gene reactivation in various cancer cell models.

| Study Type | Patient Population | Hydralazine Dose | Key Findings | Reference |

| Phase I Clinical Trial | Untreated Cervical Cancer | 50-150 mg/day | Dose-dependent demethylation of tumor suppressor genes (40% at 50mg, 52% at 75mg, 43% at 100mg, 32% at 150mg); 75% of informative cases showed gene re-expression. No effect on global DNA methylation. | [9][15] |

| Phase II Clinical Trial (in combination with Valproic Acid) | Refractory Solid Tumors | 83 mg (slow acetylators) or 182 mg (rapid acetylators) | Clinical benefit in 80% of patients; reduction in global DNA methylation and promoter demethylation observed. | [16] |

Table 3: Clinical Trial Data on Hydralazine's Demethylating Activity. This table summarizes the outcomes of clinical studies that evaluated the epigenetic effects of hydralazine in cancer patients.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize hydralazine as a DNMT inhibitor.

In Vitro DNMT Activity Assay

This protocol is based on the methodology used to assess the direct inhibitory effect of hydralazine on DNMT activity.

-

Enzyme and Substrate Preparation: A partially purified DNMT enzyme from a suitable source (e.g., Jurkat T cell lysates) is used. The DNA substrate is a hemimethylated double-stranded oligonucleotide. The methyl donor is S-adenosyl-L-[methyl-³H]methionine (³H-AdoMet).

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, EDTA, and DTT.

-

Incubation: The enzyme, substrate, and varying concentrations of hydralazine (or vehicle control) are pre-incubated. The reaction is initiated by the addition of ³H-AdoMet. The mixture is incubated at 37°C.

-

Termination and Measurement: The reaction is stopped, and the DNA is precipitated. The amount of incorporated [³H]methyl groups into the DNA is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each hydralazine concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Methylation-Specific PCR (MSP)

MSP is a technique used to assess the methylation status of specific gene promoters.

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues treated with hydralazine or a control.

-

Bisulfite Conversion: The genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Two pairs of primers are designed for the target gene promoter: one pair specific for the methylated sequence and another for the unmethylated sequence. PCR is performed on the bisulfite-converted DNA using both primer sets.

-

Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the lane with the methylated-specific primers indicates methylation, while a band in the lane with the unmethylated-specific primers indicates a lack of methylation.

Reverse Transcription PCR (RT-PCR)

RT-PCR is employed to measure the re-expression of genes silenced by hypermethylation.

-

RNA Extraction: Total RNA is extracted from hydralazine-treated and control cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR with primers specific to the gene of interest. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.

-

Analysis: The PCR products are visualized by gel electrophoresis. An increase in the band intensity of the target gene in the hydralazine-treated samples compared to the control indicates gene re-expression.

Western Blotting

Western blotting is used to detect changes in protein expression levels, such as DNMTs or the protein products of reactivated genes.

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-DNMT1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanisms of DNMT inhibition by hydralazine.

Caption: Experimental workflow for characterizing hydralazine's epigenetic effects.

Conclusion and Future Directions

The discovery of hydralazine hydrochloride as a DNA methyltransferase inhibitor exemplifies the potential of drug repurposing in modern therapeutics. Its ability to reactivate the expression of tumor suppressor genes silenced by DNA hypermethylation provides a strong rationale for its investigation in cancer therapy, either as a monotherapy or in combination with other epigenetic drugs or conventional chemotherapy.[3][8][16] The extensive clinical experience with hydralazine as an antihypertensive provides a solid foundation of safety and tolerability, accelerating its potential translation into new indications.[3]

Future research should focus on elucidating the precise molecular interactions between hydralazine and DNMTs, further defining the role of the ERK pathway in its mechanism of action across different cancer types, and optimizing its therapeutic application through clinical trials. The continued exploration of this "old" drug holds promise for the development of novel and accessible epigenetic therapies.

References

- 1. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. Hydralazine - Wikipedia [en.wikipedia.org]

- 3. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]

- 7. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. This compound, DNA methylation inhibitor. (ab120863) | Abcam [abcam.co.jp]

- 13. researchgate.net [researchgate.net]

- 14. Anti-neoplastic properties of hydralazine in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase II study of epigenetic therapy with hydralazine and magnesium valproate to overcome chemotherapy resistance in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Exploration of Hydralazine's Anti-Cancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine (B1673433), a well-established antihypertensive medication, has garnered significant attention for its potential as an anti-cancer agent. Initial research has revealed that its therapeutic effects extend beyond vasodilation, primarily through mechanisms of epigenetic modification and the inhibition of specific enzymatic pathways crucial for tumor survival. This technical guide provides an in-depth overview of the foundational studies exploring hydralazine's anti-neoplastic properties. It consolidates key quantitative data, details critical experimental methodologies, and visualizes the core signaling pathways and workflows to offer a comprehensive resource for the scientific community. The primary mechanisms discussed include its role as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, leading to the reactivation of tumor suppressor genes, and its more recently discovered function as an inhibitor of 2-aminoethanethiol dioxygenase (ADO), which induces senescence in aggressive cancer cells.

Core Mechanisms of Anti-Cancer Action

The anti-cancer effects of hydralazine are not attributed to a single mode of action but rather a combination of interconnected cellular and molecular impacts. The initial explorations have identified two primary pathways: epigenetic modulation via DNA demethylation and the inhibition of the ADO enzyme, with secondary effects including the induction of apoptosis and DNA damage.

Epigenetic Modulation: DNA Demethylation and Reactivation of Tumor Suppressor Genes

A foundational aspect of hydralazine's anti-cancer potential lies in its ability to act as a DNA demethylating agent.[1] Aberrant hypermethylation of promoter regions is a common epigenetic mechanism that silences tumor suppressor genes (TSGs) in various cancers.[1] Hydralazine, a non-nucleoside DNMT inhibitor, has been shown to reverse this process.[2] It is believed to interact with the active site of DNA methyltransferase, reducing its enzymatic activity.[1] Some studies suggest it acts by reducing the expression of DNMT1 and DNMT3a rather than through direct enzymatic inhibition.[3][4] This leads to the demethylation of TSG promoters and the subsequent re-expression of these critical genes, which can in turn inhibit tumor growth.[1][5]

Inhibition of 2-aminoethanethiol dioxygenase (ADO)

More recent research has uncovered a novel mechanism involving the enzyme 2-aminoethanethiol dioxygenase (ADO), which functions as a cellular oxygen sensor.[6] In aggressive cancers like glioblastoma, tumor cells often exhibit high ADO activity to survive and proliferate in low-oxygen environments.[7][8] Hydralazine has been identified as a direct inhibitor of ADO.[7][9] By blocking ADO, hydralazine stabilizes regulators of G-protein signaling (RGS proteins).[10] This disruption of the tumor's adaptive pathway for hypoxic conditions halts cancer cell growth and can trigger cellular senescence, a state of permanent growth arrest.[6][11]

Induction of Apoptosis and DNA Damage

Beyond epigenetic effects, hydralazine has demonstrated the ability to induce programmed cell death. Studies in human leukemic T-cells show that hydralazine triggers caspase-dependent apoptosis through the intrinsic (mitochondrial) pathway.[3] This process involves the activation of Bak (a pro-apoptotic protein) and a loss of the mitochondrial membrane potential.[3] Furthermore, hydralazine exposure has been shown to induce DNA damage in prostate and leukemic cancer cells, which can contribute to its cytotoxic effects.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from initial in vitro and clinical studies of hydralazine.

Table 1: Phase I Clinical Trial in Cervical Cancer - Gene Demethylation Rates[1]

(Based on a study of 16 patients treated with varying doses of hydralazine)

| Gene | Pre-treatment Methylation Frequency | Post-treatment Demethylation Rate |

| DAPK | 100% | Not specified |

| APC | 94% | Not specified |

| FHIT | 88% | Not specified |

| GSTp1 | 88% | Not specified |

| MGMT | 81% | 15% |

| RARβ | 62% | Not specified |

| ER | 25% | Not specified |

| p16 | 19% | 67% |

Table 2: Phase I Clinical Trial in Cervical Cancer - Demethylation by Dose[1]

| Daily Hydralazine Dose | Overall Demethylation Rate |

| 50 mg/day | 40% |

| 75 mg/day | 52% |

| 100 mg/day | 43% |

| 150 mg/day | 32% |

Table 3: In Vitro Cytotoxicity and Apoptosis Data

| Cell Line | Treatment | Endpoint | Result | Reference |

| MCF-7 | Hydralazine (Hyd) | IC50 | 165.1 µM | [12] |

| MCF-7 | Disulfiram (B1670777) (Dis) | IC50 | 0.73 µM | [12] |

| MCF-7 | Hyd + Dis | IC50 | 20.03 µM | [12] |

| MCF-7 (Wild Type) | Doxorubicin (B1662922) (DOX) | Apoptosis | 63.05% | [12] |

| MCF-7 (Wild Type) | DOX + Hyd + Dis | Apoptosis | 79.5% | [12] |

| MCF-7 (DOX-Resistant) | Doxorubicin (DOX) | Apoptosis | 61.35% | [12] |

| MCF-7 (DOX-Resistant) | DOX + Hyd + Dis | Apoptosis | 71.6% | [12] |

| Prostate Cancer Cells | 40 µM Hydralazine | Cell Growth Inhibition | 40-50% | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. Below are protocols for key experiments cited in the literature.

In Vitro Cell Viability and Growth Inhibition Assay

-

Objective: To determine the cytotoxic effect of hydralazine on cancer cell lines.

-

Cell Lines: Prostate (DU145, PC-3, LNCaP), Breast (MDA-231, MCF-7), Bladder (T24), Cervical, and Leukemic T-cells (Jurkat, MOLT-4) are commonly used.[2][3][13]

-

Protocol:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Cells are treated with a range of hydralazine concentrations (e.g., 1 µM to 50 µM) for various time points (e.g., 24, 48, 72 hours).[2][14] A vehicle control (e.g., DMSO or PBS) is run in parallel.

-

Following incubation, cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

The formazan product is solubilized, and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

-

DNA Methylation Analysis via Methylation-Specific PCR (MSP)

-

Objective: To assess the methylation status of specific gene promoters before and after hydralazine treatment.

-

Protocol:

-

Genomic DNA is extracted from untreated and hydralazine-treated cancer cells or patient tumor biopsies.

-

The extracted DNA (approx. 1-2 µg) undergoes sodium bisulfite conversion. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

The bisulfite-modified DNA is then used as a template for PCR amplification.

-

Two pairs of primers are designed for each gene of interest: one pair specific to the methylated sequence (M-primers) and another specific to the unmethylated sequence (U-primers).

-

PCR is performed using both M- and U-primer sets for each sample.

-

The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated status.[1][5]

-

Gene Expression Analysis via Reverse Transcription PCR (RT-PCR)

-

Objective: To determine if promoter demethylation correlates with the re-expression of the corresponding tumor suppressor gene.

-

Protocol:

-

Total RNA is extracted from untreated and hydralazine-treated cells using a suitable method (e.g., TRIzol reagent).

-

The concentration and purity of the RNA are determined via spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

The resulting cDNA is used as a template for PCR amplification with primers specific to the target gene (e.g., p16, RARβ) and a housekeeping gene (e.g., GAPDH, β-Actin) for normalization.

-

The PCR products are visualized on an agarose gel. An increase in the band intensity of the target gene relative to the housekeeping gene in treated samples indicates re-expression.[5][13] For quantitative analysis (qRT-PCR), SYBR Green or a probe-based assay is used.[2]

-

Conclusion and Future Directions

The initial exploration of hydralazine's anti-cancer properties has established it as a promising agent for drug repositioning in oncology. Its primary mechanisms, centered on epigenetic reactivation of tumor suppressor genes and inhibition of the ADO pathway, provide a strong rationale for its further development. Early clinical data confirm its demethylating activity in patients at well-tolerated doses.[1] However, the research also highlights complexities, such as its potential to stimulate cancer cell growth in some contexts when used alone.[15] Future research should focus on larger, randomized clinical trials to confirm its efficacy, particularly in combination with other epigenetic drugs (e.g., histone deacetylase inhibitors like valproic acid) or conventional chemotherapy, where it has shown synergistic effects.[16][17] Optimizing combination therapies and identifying patient populations most likely to benefit will be critical steps in translating these foundational findings into effective clinical strategies.

References

- 1. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-neoplastic properties of hydralazine in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Common Blood Pressure Drug Hydralazine Could Slow Down Cancer | Health and Me [healthandme.com]

- 7. sciencealert.com [sciencealert.com]

- 8. Brain cancer: An old blood pressure drug may slow tumor growth [medicalnewstoday.com]

- 9. iheart.com [iheart.com]

- 10. How Hydralazine Inhibits Growth of Glioblastoma, Study Sheds Light [medicaldialogues.in]

- 11. Common Blood Pressure Drug Could Slow Growth Of Fast-Growing Cancer | WBZ NewsRadio 1030 [wbznewsradio.iheart.com]

- 12. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

- 13. Reactivation of tumor suppressor genes by the cardiovascular drugs hydralazine and procainamide and their potential use in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Combination of hydralazine and all-trans retinoic acid targeting breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Radiosensitization of cervical cancer cells with epigenetic drugs hydralazine and valproate [ejgo.net]

The Dichotomous Role of Hydralazine Hydrochloride in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine (B1673433) hydrochloride, a long-established antihypertensive medication, has emerged as a molecule of significant interest in the field of angiogenesis research. Intriguingly, scientific literature presents a paradoxical role for hydralazine, with substantial evidence supporting both pro-angiogenic and anti-angiogenic effects. This technical guide provides an in-depth exploration of these dual actions, presenting the core scientific findings, detailing the experimental methodologies employed, and summarizing the quantitative data. The aim is to offer a comprehensive resource for researchers and drug development professionals investigating the vascular effects of hydralazine and its potential therapeutic applications beyond vasodilation.

Introduction: The Angiogenic Paradox of Hydralazine

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Its modulation presents a therapeutic target for a wide range of diseases, from ischemic conditions requiring enhanced vascularization to cancers dependent on neovascularization for growth. Hydralazine, a direct-acting vasodilator, has been shown to influence angiogenesis through distinct and seemingly contradictory mechanisms. One line of research highlights its ability to promote angiogenesis by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the angiogenic response. Conversely, other studies demonstrate its capacity to inhibit key steps in the angiogenic cascade, including endothelial cell proliferation and migration. This guide will dissect the evidence for both phenomena.

Pro-Angiogenic Effects of Hydralazine Hydrochloride

The pro-angiogenic activity of hydralazine is primarily attributed to its ability to activate the HIF-1α signaling pathway.[1][2][3][4]

Signaling Pathway: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation. Hydralazine has been shown to inhibit PHD activity, preventing HIF-1α hydroxylation and thereby stabilizing the protein.[1][2][5] The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including Vascular Endothelial Growth Factor (VEGF).[1][3] The subsequent increase in VEGF expression promotes endothelial cell proliferation and the formation of new blood vessels.[2]

Quantitative Data: Pro-Angiogenic Effects

| Experimental Model | Parameter Measured | Control Group | Hydralazine-Treated Group | Reference |

| In vivo Sponge Angiogenesis Assay (Mouse) | Stromal Cell Infiltration | 4.9 ± 0.9% | 8.9 ± 1.4% | [2] |

| In vivo Sponge Angiogenesis Assay (Mouse) | Blood Vessel Density | 32 ± 12 vessels/mm² | 160 ± 52 vessels/mm² | [2] |

Experimental Protocol: In vivo Sponge Angiogenesis Assay

-

Animal Model: C57 black mice.

-

Procedure:

-

A sterile polyether sponge (15 x 5 x 5 mm) is implanted subcutaneously under the dorsal skin of the mice.

-

Mice are administered daily intravenous injections of either hydralazine (5 mg/kg) or a phosphate-buffered saline control.

-

Sponges are harvested at specified time points (e.g., 6, 14, and 21 days), fixed in formalin, and embedded in paraffin.

-

Sections of the sponge are stained (e.g., with hematoxylin (B73222) and eosin) for histological analysis.

-

-

Quantification:

-

Stromal Cell Infiltration: The percentage of the sponge area infiltrated by stromal cells is quantified using image analysis software.

-

Blood Vessel Density: The number of blood vessels per unit area (e.g., mm²) is counted under a microscope.[5]

-

Anti-Angiogenic Effects of this compound

In contrast to the pro-angiogenic findings, a separate body of research indicates that hydralazine can inhibit angiogenesis, particularly in the context of tumor growth.[6]

Signaling Pathway: Interference with VEGF and bFGF Signaling

The proposed anti-angiogenic mechanism of hydralazine involves the inhibition of key endothelial cell functions required for neovascularization. Studies have shown that hydralazine can inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[6] This is thought to occur through interference with the signaling pathways of major pro-angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6] The precise molecular interactions within these pathways that are disrupted by hydralazine are still under investigation.

Quantitative Data: Anti-Angiogenic Effects

Quantitative data from the cited study on the anti-angiogenic effects of hydralazine was not presented in a format that could be directly transcribed into a table. The study reported that hydralazine inhibited HUVEC proliferation, wound-healing, migration, invasion, and tube formation in a dose-dependent manner.[6]

Experimental Protocols: In Vitro and In Vivo Anti-Angiogenesis Assays

-

HUVEC Proliferation Assay:

-

HUVECs are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of hydralazine or a vehicle control.

-

After a specified incubation period (e.g., 24-48 hours), cell proliferation is assessed using methods such as MTT assay or direct cell counting.[6]

-

-

Wound-Healing (Scratch) Assay:

-

HUVECs are grown to confluence in a multi-well plate.

-

A "scratch" or "wound" is created in the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with different concentrations of hydralazine or a control medium.

-

The closure of the scratch is monitored and imaged at different time points to assess cell migration.[6]

-

-

Transwell Migration and Invasion Assays:

-

For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.

-

For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).

-

Hydralazine is added to the upper chamber with the cells.

-

After incubation, non-migrated/invaded cells are removed from the upper surface of the membrane, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[6]

-

-

Tube Formation Assay:

-

A layer of basement membrane extract (e.g., Matrigel) is polymerized in a multi-well plate.

-

HUVECs are seeded onto the Matrigel in the presence of various concentrations of hydralazine or a control.

-

After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length and number of branch points.[6]

-

-

Rat Aortic Ring Assay:

-

Thoracic aortas are excised from rats, cut into 1-2 mm thick rings, and embedded in a collagen gel.

-

The rings are cultured in a serum-free medium supplemented with hydralazine or a control.

-